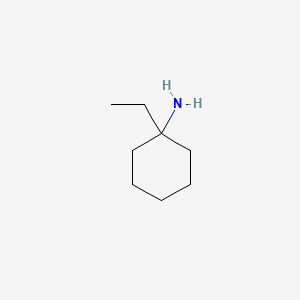

1-Ethylcyclohexaneamine

Beschreibung

1-Ethylcyclohexaneamine (hypothetical structure: cyclohexane with an ethyl group and an amine group at position 1) is a cyclohexane-based primary amine. These amines are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their versatile reactivity .

Eigenschaften

IUPAC Name |

1-ethylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-8(9)6-4-3-5-7-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUCXRENHTUFVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477042 | |

| Record name | 1-ethylcyclohexaneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2626-60-0 | |

| Record name | 1-ethylcyclohexaneamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

1-Ethylcyclohexaneamine, also known as 1-ethyl-2-aminocyclohexane, is an organic compound with the molecular formula . It has garnered interest in various fields, particularly in pharmacology and toxicology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its cytotoxic properties, mechanisms of action, and relevant case studies.

1-Ethylcyclohexaneamine has been evaluated for its cytotoxic effects in cultured mammalian cells. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanisms by which it exerts these effects include:

- Cell Cycle Arrest : Research indicates that 1-Ethylcyclohexaneamine can cause cell cycle arrest at specific phases, particularly G0/G1 and G2 phases, which is crucial for halting the proliferation of cancer cells .

- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways, leading to programmed cell death in malignant cells. This effect is often mediated through the activation of signaling pathways such as c-Jun N-terminal kinase (JNK) and the downregulation of anti-apoptotic proteins .

Case Studies

Several studies have investigated the biological activity of 1-Ethylcyclohexaneamine:

- Study on Cancer Cell Lines : In a study assessing the effects of various compounds on human leukemia cells, 1-Ethylcyclohexaneamine exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth at micromolar concentrations. The study highlighted its potential as an anticancer agent .

- Animal Models : In vivo studies using murine models demonstrated that administration of 1-Ethylcyclohexaneamine led to reduced tumor growth rates compared to control groups. The compound's ability to modulate immune responses was also noted, suggesting a dual role in both direct cytotoxicity and immune system enhancement .

Comparative Biological Activities

The biological activity spectrum of 1-Ethylcyclohexaneamine can be compared with other related compounds. Below is a summary table comparing key biological activities:

| Compound | Cytotoxicity (IC50) | Mechanism of Action | Notes |

|---|---|---|---|

| 1-Ethylcyclohexaneamine | ~10 µM | Apoptosis induction | Effective against leukemia cells |

| Aaptamine | ~7 µM | G1 phase arrest; apoptosis | Higher potency in solid tumors |

| Canthin-6-one | ~15 µM | Apoptosis; necrosis | Broad-spectrum antimicrobial effects |

Future Directions and Research Findings

Ongoing research is focused on elucidating the detailed mechanisms by which 1-Ethylcyclohexaneamine interacts with cellular pathways. Investigations are also exploring its potential therapeutic applications beyond oncology, including:

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

- Antimicrobial Activity : There is emerging evidence that 1-Ethylcyclohexaneamine may exhibit antimicrobial properties, warranting further exploration in this area.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

*Hypothetical structure based on naming conventions.

Key Observations:

- For example, N-Ethylcyclohexylamine’s ethyl group on nitrogen lowers basicity compared to primary amines .

- Aromatic vs. Aliphatic Substituents : Compounds like N-ethyl-1-phenylcyclohexan-1-amine exhibit higher lipophilicity, making them candidates for pharmaceutical applications targeting lipid membranes .

- Heterocyclic Modifications : The thiophene group in 4-Ethyl-N-(thiophen-2-ylmethyl)cyclohexan-1-amine introduces π-electron systems, altering reactivity in catalysis or drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.